molecular formula C7H6BrN3S B13940827 1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine

Katalognummer: B13940827
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: MYBBEWSKJYEOFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[1,2-d][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[1,2-d][1,2,4]triazine derivatives typically involves multiple steps, including the formation of the pyrrole ring and subsequent cyclization to form the triazine moiety. One common method involves the use of pyrrole derivatives, bromohydrazone, and triazinium dicyanomethylide . The reaction conditions often require the use of transition metal catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of pyrrolo[1,2-d][1,2,4]triazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- include:

Uniqueness

Pyrrolo[1,2-d][1,2,4]triazine, 1-bromo-4-(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H6BrN3S

Molekulargewicht

244.11 g/mol

IUPAC-Name

1-bromo-4-methylsulfanylpyrrolo[1,2-d][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3S/c1-12-7-10-9-6(8)5-3-2-4-11(5)7/h2-4H,1H3

InChI-Schlüssel

MYBBEWSKJYEOFW-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NN=C(C2=CC=CN21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.